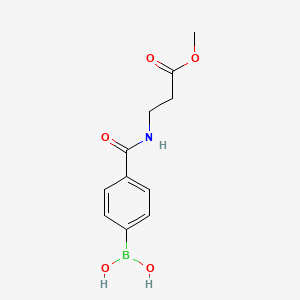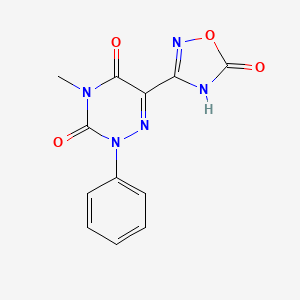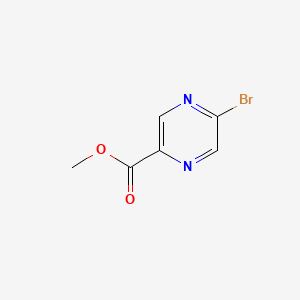
Methyl 3-(4-boronobenzamido)propionate
Overview
Description
Methyl 3-(4-boronobenzamido)propionate is a chemical compound with the molecular formula C₁₁H₁₄BNO₅ and a molecular weight of 251.04 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a benzamido moiety, making it a valuable reagent in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-boronobenzamido)propionate can be synthesized through a multi-step process involving the reaction of 4-aminobenzeneboronic acid with methyl 3-bromopropionate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-boronobenzamido)propionate undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-boronobenzamido)propionate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an acylating agent to introduce amide groups into organic molecules, modifying their physical and chemical properties.
Drug Discovery: Potentially useful in developing new drugs by altering the biological activity of organic molecules.
Gene Editing: The boron atom in the compound can interact with enzymes involved in gene editing, potentially enhancing their activity.
Medicinal Chemistry: Used in the development of new drugs with improved therapeutic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-boronobenzamido)propionate involves its interaction with molecular targets through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also interact with enzymes, altering their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-boronobenzamido)propionate: Similar structure but with the boronic acid group in a different position.
4-(3-Methoxy-3-oxopropyl)carbamoylbenzeneboronic acid: Another compound with a similar boronic acid group.
Uniqueness
Methyl 3-(4-boronobenzamido)propionate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds . This uniqueness makes it valuable in specialized research applications, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXSDVUSUSOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656879 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-76-3 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
![2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
